molecular formula C12H16O3 B8354048 Methyl 2-(2-methoxy-4-methylphenyl)propionate

Methyl 2-(2-methoxy-4-methylphenyl)propionate

Cat. No. B8354048
M. Wt: 208.25 g/mol
InChI Key: REAIKJZRSRJEQM-UHFFFAOYSA-N
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Patent
US08148421B2

Procedure details

The resulting ethyl 2-methoxy-4-methylphenylacetate was dissolved in tetrahydrofuran (50 ml), and to the solution was added dropwise a 1.0 M solution of sodium bis(trimethylsilyl)amide in tetrahydrofuran (19 ml) at −70° C., the mixture was stirred at the same temperature for 1 hour, then methyl iodide (3.1 ml) was added dropwise to the mixture, and the mixture was further stirred at −30° C. for 1 hour. The reaction mixture was quenched with 2 M aqueous hydrochloric acid (15 ml), and extracted with ethyl acetate, and the organic layer was washed with water and saturated brine, and then dried over sodium sulfate. The solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/1) to give methyl 2-(2-methoxy-4-methylphenyl)propionate (2.65 g).
Name
ethyl 2-methoxy-4-methylphenylacetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
solvent
Reaction Step Two
Quantity
3.1 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH2:10][C:11]([O:13][CH2:14]C)=[O:12].[CH3:16][Si]([N-][Si](C)(C)C)(C)C.[Na+].CI>O1CCCC1>[CH3:1][O:2][C:3]1[CH:8]=[C:7]([CH3:9])[CH:6]=[CH:5][C:4]=1[CH:10]([CH3:16])[C:11]([O:13][CH3:14])=[O:12] |f:1.2|

Inputs

Step One
Name
ethyl 2-methoxy-4-methylphenylacetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C=CC(=C1)C)CC(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
Name
Quantity
19 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
3.1 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was further stirred at −30° C. for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with 2 M aqueous hydrochloric acid (15 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
the organic layer was washed with water and saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography (hexane/ethyl acetate=7/1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=C(C=CC(=C1)C)C(C(=O)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.65 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.